2-Chlorophenyl 4-tert-butylbenzoate
Description
2-Chlorophenyl 4-tert-butylbenzoate is an ester compound comprising a 2-chlorophenyl group linked via an ester bond to a 4-tert-butyl-substituted benzoate moiety. The tert-butyl group introduces significant steric bulk, while the 2-chloro substituent on the phenyl ring contributes electron-withdrawing effects. Such structural features influence physicochemical properties like solubility, thermal stability, and reactivity, making this compound relevant in materials science and pharmaceutical intermediates .
Properties
Molecular Formula |
C17H17ClO2 |
|---|---|
Molecular Weight |
288.8 g/mol |
IUPAC Name |
(2-chlorophenyl) 4-tert-butylbenzoate |
InChI |
InChI=1S/C17H17ClO2/c1-17(2,3)13-10-8-12(9-11-13)16(19)20-15-7-5-4-6-14(15)18/h4-11H,1-3H3 |
InChI Key |
NWFWQFDXWMRONX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2Cl |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzoate Moiety
a. 4-tert-Butylbenzoate Derivatives
- 2-Oxo-2H-chromen-3-yl 4-tert-butylbenzoate (Coumarin Derivative): This compound shares the 4-tert-butylbenzoate group but replaces the 2-chlorophenyl with a coumarin (2-oxochromene) system. Crystallographic data (CCDC 1509735) reveals intermolecular C–H···O interactions stabilizing its lattice, a feature absent in the non-planar 2-chlorophenyl analog . Key Difference: The coumarin derivative’s extended π-system increases melting point (mp) and photostability compared to 2-chlorophenyl 4-tert-butylbenzoate.
tert-Butyl 2-bromo-5-fluorobenzoate :
Here, the benzoate carries bromo and fluoro substituents instead of tert-butyl. Halogens increase polarity but reduce thermal stability due to weaker C–X bonds. The tert-butyl group in this compound enhances steric protection, slowing hydrolysis compared to halogenated analogs .
b. Halogenated Phenyl Esters
- Diethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate: A dihydropyridine derivative with a 2-chlorophenyl group. The aminoethoxy side chain increases water solubility but introduces susceptibility to oxidative degradation, unlike the more hydrophobic this compound .
Electronic and Steric Contributions
Degradation and Impurity Profiles
- Unidentified Degradation Products of 3-Ethyl 5-methyl [2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylate]: Impurities in related dihydropyridine esters (e.g., diethyl derivatives) arise from hydrolysis or oxidation, suggesting that 2-chlorophenyl esters may share similar degradation pathways under acidic conditions. However, the tert-butyl group in this compound likely mitigates such reactivity .
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